Cas no 2227859-64-3 ((2S)-1-(2-cyclopropylphenyl)propan-2-amine)

(2S)-1-(2-Cyclopropylphenyl)propan-2-amine is a chiral amine compound featuring a cyclopropylphenyl moiety, which imparts structural rigidity and potential stereoselective interactions in chemical or pharmaceutical applications. The (2S)-configuration ensures enantiomeric purity, making it valuable for asymmetric synthesis or as a building block in drug development. The cyclopropyl group enhances metabolic stability and influences binding affinity in bioactive molecules. This compound is particularly useful in medicinal chemistry for designing CNS-active agents or enzyme inhibitors due to its balanced lipophilicity and conformational constraints. High-purity synthesis and well-defined stereochemistry make it a reliable intermediate for research and industrial applications requiring precise molecular control.
(2S)-1-(2-cyclopropylphenyl)propan-2-amine structure
2227859-64-3 structure
Product Name:(2S)-1-(2-cyclopropylphenyl)propan-2-amine
CAS No:2227859-64-3
MF:C12H17N
MW:175.270083189011
CID:6006730
PubChem ID:165636425
Update Time:2025-06-14

(2S)-1-(2-cyclopropylphenyl)propan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2S)-1-(2-cyclopropylphenyl)propan-2-amine
    • EN300-1999922
    • 2227859-64-3
    • Inchi: 1S/C12H17N/c1-9(13)8-11-4-2-3-5-12(11)10-6-7-10/h2-5,9-10H,6-8,13H2,1H3/t9-/m0/s1
    • InChI Key: NEFOVTUFWLZPDM-VIFPVBQESA-N
    • SMILES: N[C@@H](C)CC1C=CC=CC=1C1CC1

Computed Properties

  • Exact Mass: 175.136099547g/mol
  • Monoisotopic Mass: 175.136099547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 26Ų

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Additional information on (2S)-1-(2-cyclopropylphenyl)propan-2-amine

Research Brief on (2S)-1-(2-cyclopropylphenyl)propan-2-amine (CAS: 2227859-64-3): Recent Advances and Applications

The compound (2S)-1-(2-cyclopropylphenyl)propan-2-amine (CAS: 2227859-64-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amine, characterized by its cyclopropylphenyl moiety, has shown promising potential in various therapeutic applications, particularly in the development of novel central nervous system (CNS) agents. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further preclinical and clinical evaluation.

One of the key areas of interest is the compound's interaction with neurotransmitter systems. Preliminary in vitro and in vivo studies suggest that (2S)-1-(2-cyclopropylphenyl)propan-2-amine exhibits selective affinity for serotonin and dopamine receptors, which may underlie its potential as a treatment for mood disorders and neurodegenerative diseases. Researchers have employed advanced techniques such as X-ray crystallography and molecular docking to elucidate its binding modes, providing insights into its stereospecific activity and potential for optimization.

In addition to its CNS applications, recent work has explored the compound's role in cancer therapeutics. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of (2S)-1-(2-cyclopropylphenyl)propan-2-amine could inhibit specific kinase pathways involved in tumor proliferation. The study highlighted the compound's ability to modulate cellular signaling cascades, suggesting its utility as a scaffold for designing targeted anticancer agents. These findings are particularly relevant given the ongoing demand for kinase inhibitors with improved selectivity and reduced off-target effects.

The synthesis and scale-up of (2S)-1-(2-cyclopropylphenyl)propan-2-amine have also been areas of active research. Recent advancements in asymmetric synthesis have enabled more efficient production of the enantiomerically pure compound, addressing previous challenges related to yield and purity. Green chemistry approaches, including catalytic methods and solvent optimization, have been employed to enhance the sustainability of its manufacturing process. These developments are critical for ensuring the compound's viability in large-scale pharmaceutical production.

Looking ahead, the potential of (2S)-1-(2-cyclopropylphenyl)propan-2-amine extends beyond its current applications. Ongoing research is investigating its utility in other therapeutic areas, such as inflammation and infectious diseases. Furthermore, collaborations between academic institutions and pharmaceutical companies are expected to accelerate its translation into clinical trials. As the body of evidence grows, this compound may emerge as a versatile tool in drug discovery and a valuable addition to the medicinal chemist's arsenal.

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